molecular formula C9H10BrF B3300967 1-(1-Bromopropan-2-yl)-4-fluorobenzene CAS No. 90561-73-2

1-(1-Bromopropan-2-yl)-4-fluorobenzene

Cat. No.: B3300967
CAS No.: 90561-73-2
M. Wt: 217.08 g/mol
InChI Key: KCCIVVCMLFKSPS-UHFFFAOYSA-N
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Description

1-(1-Bromopropan-2-yl)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound features a benzene ring substituted with a bromopropyl group and a fluorine atom. It is used in various chemical synthesis processes due to its reactivity and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromopropan-2-yl)-4-fluorobenzene can be synthesized through a multi-step reaction process. One common method involves the bromination of 1-propyl-4-fluorobenzene using bromine or a brominating agent in the presence of a catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromopropan-2-yl)-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Scientific Research Applications

1-(1-Bromopropan-2-yl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.

    Medicine: Utilized in the design and synthesis of potential drug candidates, especially those targeting specific receptors or enzymes.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropan-2-yl)-4-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atom, due to its electronegativity, influences the electronic distribution in the benzene ring, affecting the compound’s reactivity and interaction with other molecules .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 1-(1-Bromopropan-2-yl)-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The combination of these substituents makes it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

1-(1-bromopropan-2-yl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCIVVCMLFKSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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